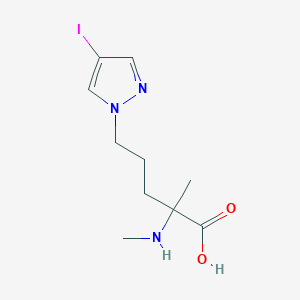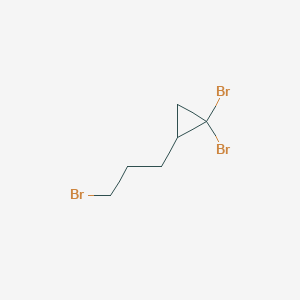
1,1-Dibromo-2-(3-bromopropyl)cyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dibromo-2-(3-bromopropyl)cyclopropane is an organobromine compound with the molecular formula C6H9Br3 It is a cyclopropane derivative characterized by the presence of three bromine atoms attached to the cyclopropane ring and a propyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1-Dibromo-2-(3-bromopropyl)cyclopropane can be synthesized through the addition of bromine to 3-chloro-2-(chloromethyl)propene. The reaction involves the use of bromoform and a strong base such as sodium hydroxide under controlled temperature conditions . The reaction mixture is typically stirred vigorously and maintained at specific temperatures to ensure the desired product formation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions: 1,1-Dibromo-2-(3-bromopropyl)cyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form cyclopropane derivatives using reducing agents such as nickel (I) salen.
Cyclopropyl–Allyl Rearrangement: In the presence of aluminum carbenoids, the compound can undergo rearrangement to form bromoalkenes.
Common Reagents and Conditions:
Substitution: Reagents such as silver salts and Lewis acids (e.g., AlCl3, FeCl3) are commonly used.
Reduction: Nickel (I) salen is used as a catalyst for reduction reactions.
Rearrangement: Aluminum carbenoids are employed to facilitate the cyclopropyl–allyl rearrangement.
Major Products:
Substitution: Formation of various substituted cyclopropane derivatives.
Reduction: Formation of cyclopropane and propylene.
Rearrangement: Formation of substituted bromoalkenes.
Aplicaciones Científicas De Investigación
1,1-Dibromo-2-(3-bromopropyl)cyclopropane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and cyclopropane derivatives.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1-Dibromo-2-(3-bromopropyl)cyclopropane involves its interaction with various molecular targets and pathways. The compound can undergo cyclopropyl–allyl rearrangement in the presence of Lewis acids, leading to the formation of reactive intermediates such as bromoallyl cations . These intermediates can further react with nucleophiles, resulting in the formation of diverse products.
Comparación Con Compuestos Similares
1,3-Dibromopropane: A dihalogenated propane used in organic synthesis.
1,2-Dibromo-3-chloropropane: A compound used in the preparation of tritium radiolabeled dibromochloropropane.
1,1-Dibromo-2,3-dimethyl-cyclopropane: A cyclopropane derivative with similar bromine substitution.
Uniqueness: 1,1-Dibromo-2-(3-bromopropyl)cyclopropane is unique due to its specific substitution pattern and the presence of a propyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its ability to undergo cyclopropyl–allyl rearrangement and form reactive intermediates makes it valuable for various synthetic applications.
Propiedades
Fórmula molecular |
C6H9Br3 |
|---|---|
Peso molecular |
320.85 g/mol |
Nombre IUPAC |
1,1-dibromo-2-(3-bromopropyl)cyclopropane |
InChI |
InChI=1S/C6H9Br3/c7-3-1-2-5-4-6(5,8)9/h5H,1-4H2 |
Clave InChI |
YEKVOZFBGUXSIT-UHFFFAOYSA-N |
SMILES canónico |
C1C(C1(Br)Br)CCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


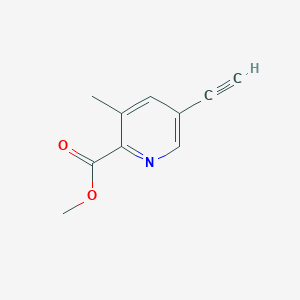

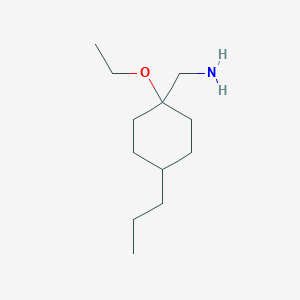
![4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butan-2-amine](/img/structure/B15325051.png)
![Methyl[2-(1,3-thiazol-5-yl)ethyl]amine](/img/structure/B15325057.png)
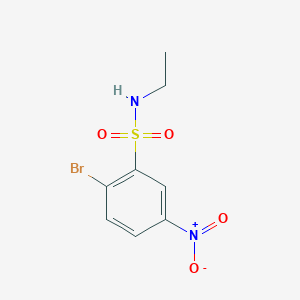
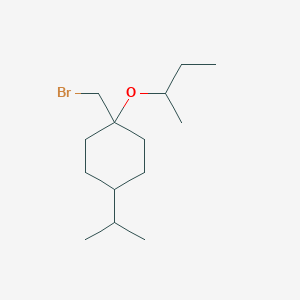
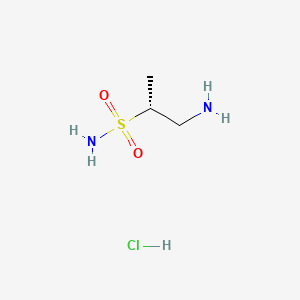
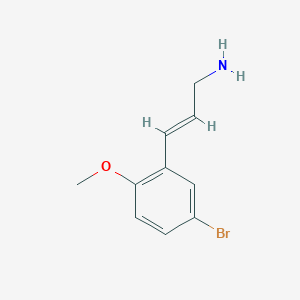
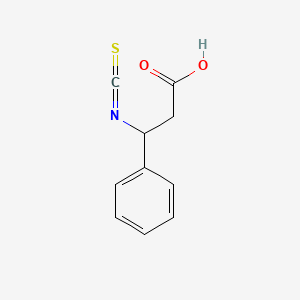
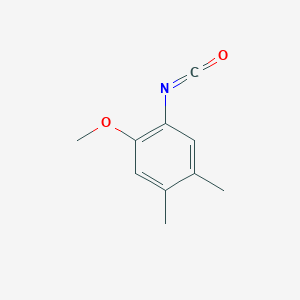
![methyl[(2R)-2-(pyrrolidin-1-yl)propyl]aminedihydrochloride](/img/structure/B15325093.png)
![2-[3-(methoxymethyl)-5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl]acetonitrile](/img/structure/B15325102.png)
